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Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620 Get Quote

Clarification of R-4066 vs. R406: It is imperative to clarify a common point of confusion

between two distinct chemical entities: R-4066 and R406. Initial searches for "R-4066" identify

an opioid analgesic, a derivative of norpipanone. However, the request for a technical guide on

a SYK (Spleen Tyrosine Kinase) inhibitor and its associated signaling pathways pertains to

R406, the active metabolite of the approved drug Fostamatinib. This guide will focus

exclusively on R406 to align with the core scientific requirements of the query.

Introduction to R406
R406, also known as Tamatinib, is a potent and orally available inhibitor of Spleen Tyrosine

Kinase (SYK).[1][2] It is the active metabolite of the prodrug Fostamatinib, which is converted

to R406 in the intestine by alkaline phosphatase.[3][4] R406 functions as an ATP-competitive

inhibitor, binding to the ATP-binding pocket of the SYK kinase domain.[2][5] This inhibition

prevents the downstream signaling cascades initiated by SYK, which are crucial in the

activation of various immune cells. Consequently, R406 has been investigated for its

therapeutic potential in a range of autoimmune and inflammatory diseases, as well as certain

B-cell malignancies.[1][6]

Chemical Structure and Properties
The chemical and physical properties of R406 are summarized in the tables below, providing a

comprehensive overview for researchers and drug development professionals.

Table 1: Chemical Identifiers for R406
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Identifier Value

IUPAC Name

6-((5-fluoro-2-((3,4,5-

trimethoxyphenyl)amino)pyrimidin-4-

yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1]

[6]oxazin-3(4H)-one[7]

CAS Number 841290-80-0 (free base)[7]

Molecular Formula C22H23FN6O5[7]

SMILES
O=C1NC2=NC(NC3=NC(NC4=CC(OC)=C(OC)

C(OC)=C4)=NC=C3F)=CC=C2OC1(C)C[7]

InChI Key NHHQJBCNYHBUSI-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties of R406

Property Value

Molecular Weight 470.45 g/mol [8]

Solubility
Soluble in DMSO (>10 mM), sparingly soluble in

water.[9]

pKa Data not readily available in cited literature.

Table 3: Pharmacokinetic Properties of R406 (from human studies)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.invivogen.com/r406
https://go.drugbank.com/drugs/DB12010
https://www.medkoo.com/products/5784
https://www.medkoo.com/products/5784
https://www.medkoo.com/products/5784
https://www.medkoo.com/products/5784
https://www.medkoo.com/products/5784
https://www.selleckchem.com/products/R406(free-base).html
https://www.apexbt.com/r406.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Bioavailability (Oral)

Fostamatinib (prodrug) is rapidly converted to

R406. The absolute bioavailability of R406 after

oral administration of fostamatinib is

approximately 55%.[10]

Tmax (Time to Peak Plasma Concentration) 1-2 hours[11]

Terminal Half-life (t1/2) 12-21 hours[11]

Metabolism
Primarily metabolized by CYP3A4 and UGT1A9.

[12]

Excretion Predominantly excreted in feces.[12]

Mechanism of Action and Signaling Pathways
R406 exerts its effects by inhibiting SYK, a non-receptor tyrosine kinase that plays a pivotal

role in the signaling pathways of various immune receptors, including B-cell receptors (BCRs)

and Fc receptors (FcRs).[2][6] Upon receptor engagement, SYK is recruited and activated,

initiating a cascade of downstream signaling events that lead to cellular activation, proliferation,

and the release of inflammatory mediators.

By competitively blocking the ATP-binding site of SYK, R406 effectively halts these processes.

[5] The inhibition of SYK by R406 has been shown to attenuate the activation of downstream

signaling molecules such as phospholipase Cγ (PLCγ), linker for activation of T cells (LAT), and

B-cell linker protein (BLNK), as well as the activation of MAPK and NF-κB signaling pathways.

[2][13][14]

Below are Graphviz diagrams illustrating the SYK signaling pathway and the mechanism of its

inhibition by R406.
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Caption: Simplified SYK signaling pathway initiated by Fc or B-cell receptor activation.

Mechanism of R406 Inhibition
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Caption: Workflow illustrating R406's competitive inhibition of ATP binding to SYK.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the characterization of R406.
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SYK Kinase Activity Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of R406 against

SYK kinase.

Methodology:

Recombinant human SYK enzyme is incubated with a specific peptide substrate (e.g., a

biotinylated peptide derived from a known SYK substrate) and ATP in a kinase reaction

buffer.

R406 is added at varying concentrations to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can

be achieved using various methods, such as ELISA with a phospho-specific antibody or by

measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the R406 concentration and fitting the data to a sigmoidal dose-response curve.[8][15]

Cell-Based Degranulation Assay (e.g., in Mast Cells)

Objective: To assess the functional effect of R406 on Fc receptor-mediated cellular

responses.

Methodology:

A mast cell line (e.g., human cultured mast cells or rat basophilic leukemia cells) is

sensitized with IgE.

The sensitized cells are pre-incubated with various concentrations of R406 or a vehicle

control (e.g., DMSO).

Degranulation is triggered by cross-linking the IgE receptors with an anti-IgE antibody.
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The release of granular contents, such as β-hexosaminidase or histamine, into the

supernatant is quantified using a colorimetric assay or ELISA, respectively.

The EC50 (half-maximal effective concentration) for the inhibition of degranulation is

determined from the dose-response curve.[2][9]

Western Blot Analysis of SYK Pathway Phosphorylation

Objective: To investigate the effect of R406 on the phosphorylation status of SYK and its

downstream targets.

Methodology:

Immune cells (e.g., B-cells or macrophages) are pre-treated with R406 or a vehicle

control.

The cells are stimulated to activate the SYK pathway (e.g., with anti-IgM for B-cells or

immune complexes for macrophages).

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is probed with primary antibodies specific for the phosphorylated forms of

SYK, PLCγ, ERK, etc., as well as with antibodies for the total protein levels as loading

controls.

The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated

secondary antibodies and a chemiluminescent substrate.

The resulting bands are visualized and quantified using an imaging system.[13][14]

Clinical Development and Applications
Fostamatinib, the prodrug of R406, is approved for the treatment of chronic immune

thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous

treatment.[3][16] In ITP, autoantibodies lead to the destruction of platelets by phagocytic cells
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via Fc receptor-mediated signaling, a process in which SYK is a key player. By inhibiting SYK,

R406 reduces this antibody-mediated platelet destruction.[4][6]

Clinical trials have demonstrated the efficacy of fostamatinib in increasing platelet counts in

patients with ITP.[16] The most common adverse events observed in clinical trials include

diarrhea, hypertension, and nausea.[16] The hypertensive effect is thought to be an off-target

effect, potentially related to the inhibition of other kinases such as KDR.[17]

The therapeutic potential of R406 and fostamatinib has also been explored in other conditions,

including rheumatoid arthritis and certain types of lymphoma, where SYK-mediated signaling is

implicated in the pathophysiology.[1][6]

Conclusion
R406 is a well-characterized, potent inhibitor of SYK with a clear mechanism of action. As the

active metabolite of the clinically approved drug fostamatinib, it represents a significant

therapeutic agent for the treatment of chronic ITP. The extensive preclinical and clinical

research on R406 has provided a deep understanding of its chemical properties, biological

functions, and clinical utility. This technical guide serves as a comprehensive resource for

researchers and clinicians interested in the science and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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